molecular formula C4H10O3 B14257278 2-Methylpropane-1,1,1-triol CAS No. 188605-43-8

2-Methylpropane-1,1,1-triol

Cat. No.: B14257278
CAS No.: 188605-43-8
M. Wt: 106.12 g/mol
InChI Key: SZJXEIBPJWMWQR-UHFFFAOYSA-N
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Description

2-Methylpropane-1,1,1-triol, also known as 2-Methyl-1,2,3-propanetriol, is an organic compound with the molecular formula C4H10O3. It is a type of triol, meaning it contains three hydroxyl (-OH) groups. This compound is a derivative of propane, where one of the hydrogen atoms is replaced by a methyl group, and three hydrogen atoms are replaced by hydroxyl groups. It is a colorless, viscous liquid that is soluble in water and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylpropane-1,1,1-triol can be synthesized through several methods. One common method involves the reaction of 2-methylpropene with formaldehyde and hydrogen peroxide in the presence of a catalyst. The reaction proceeds as follows:

[ \text{2-Methylpropene} + \text{Formaldehyde} + \text{Hydrogen Peroxide} \rightarrow \text{this compound} ]

The reaction is typically carried out under mild conditions, with temperatures ranging from 20°C to 40°C and a pH of around 7 .

Industrial Production Methods

In industrial settings, this compound is produced through a similar process but on a larger scale. The reaction is conducted in large reactors with continuous monitoring of temperature, pressure, and pH to ensure optimal yield and purity. The product is then purified through distillation and crystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-Methylpropane-1,1,1-triol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methylpropane-1,1,1-triol has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 2-Methylpropane-1,1,1-triol involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, participating in metabolic reactions. Its hydroxyl groups can form hydrogen bonds with other molecules, influencing the structure and function of proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

    Glycerol (1,2,3-Propanetriol): Similar in structure but lacks the methyl group.

    1,2,3-Butanetriol: Contains an additional carbon atom in the backbone.

    2-Methyl-1,3-propanediol: Contains only two hydroxyl groups

Uniqueness

2-Methylpropane-1,1,1-triol is unique due to the presence of the methyl group, which influences its chemical reactivity and physical properties. This structural difference makes it more hydrophobic compared to glycerol and affects its solubility and interaction with other molecules .

Properties

CAS No.

188605-43-8

Molecular Formula

C4H10O3

Molecular Weight

106.12 g/mol

IUPAC Name

2-methylpropane-1,1,1-triol

InChI

InChI=1S/C4H10O3/c1-3(2)4(5,6)7/h3,5-7H,1-2H3

InChI Key

SZJXEIBPJWMWQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(O)(O)O

Origin of Product

United States

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